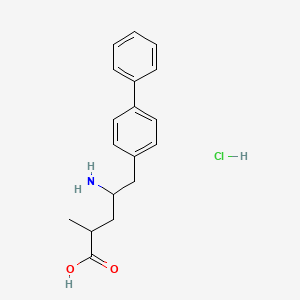

Sacubutril Impurity-11

Description

Significance of Impurity Control in Active Pharmaceutical Ingredient (API) Development

Effective impurity control is not only a regulatory mandate but also a fundamental component of ensuring the safety and effectiveness of medicines. fbpharmtech.com Unchecked impurities can lead to adverse reactions in patients and can compromise the stability and shelf life of the final drug product. grace.com Therefore, a thorough understanding and management of impurities are essential throughout the entire lifecycle of a drug, from initial development to commercial production. grace.compharmaffiliates.com This involves identifying potential sources of impurities, which can range from raw materials and synthetic by-products to degradation products formed during storage. fbpharmtech.com By implementing robust analytical methods and control strategies, pharmaceutical manufacturers can ensure the quality and safety of their products. aquigenbio.comcontractpharma.com

Regulatory Frameworks for Pharmaceutical Impurities: Global Perspectives

To ensure the safety and quality of pharmaceutical products worldwide, regulatory authorities have established comprehensive guidelines for the control of impurities. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in developing a unified set of guidelines that are widely adopted by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). ich.org

The ICH has specific guidelines that address different types of impurities:

ICH Q3A(R2): This guideline focuses on impurities in new drug substances, providing thresholds for reporting, identification, and qualification of impurities. europa.eu It applies to drug substances produced by chemical synthesis and not previously registered in a region or Member State. europa.eu

ICH Q3B(R2): This guideline addresses impurities in new drug products.

ICH Q3C(R5): This guideline deals with residual solvents.

ICH Q3D: This guideline outlines the control of elemental impurities.

ICH M7: This guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. industrialpharmacist.com

These guidelines provide a systematic approach for identifying, quantifying, and controlling impurities, ensuring that pharmaceuticals are safe and effective for their intended use. industrialpharmacist.comyoutube.com Adherence to these regulatory standards is crucial for gaining market approval and maintaining product quality throughout its lifecycle. pharmaffiliates.comyoutube.com

Overview of Sacubitril (B1662468) Manufacturing and its Impurity Landscape

Sacubitril is an antihypertensive drug that is a component of the combination product sacubitril/valsartan. wikipedia.orgpharmaffiliates.com It acts as a prodrug, being converted in the body to its active metabolite, which then inhibits the enzyme neprilysin. wikipedia.org The synthesis of Sacubitril is a multi-step process that can give rise to various impurities.

Impurities in Sacubitril can originate from several sources, including:

Starting materials and reagents: Impurities present in the raw materials used for synthesis can be carried through the manufacturing process. youtube.com

By-products of the synthesis: Unwanted side reactions can lead to the formation of process-related impurities. youtube.com

Degradation products: Sacubitril can degrade over time or under certain storage conditions, leading to the formation of degradation impurities.

The manufacturing process of Sacubitril has been described in various patents and scientific literature. wikipedia.orgpatsnap.com A common synthetic route involves the reaction of (2R,4S)-4-amino-5-([1,1'-biphenyl]-4-yl)-2-methylpentanoic acid ethyl ester with succinic anhydride. wikipedia.org Variations in reaction conditions, purification methods, and the quality of starting materials can all influence the impurity profile of the final API. google.com

Defining the Research Scope for Sacubutril Impurity-11

Sacubitril Impurity-11 is one of the potential impurities that can be formed during the manufacturing of Sacubitril. While specific public information on Sacubitril Impurity-11 is limited, research in this area would focus on several key aspects:

Identification and Structural Elucidation: Determining the precise chemical structure of Sacubitril Impurity-11 is the first critical step. This would involve the use of advanced analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC). contractpharma.com

Formation Pathway: Understanding the mechanism by which Sacubitril Impurity-11 is formed is crucial for developing control strategies. This involves investigating the specific reaction conditions or degradation pathways that lead to its generation.

Analytical Method Development and Validation: Developing and validating robust analytical methods for the detection and quantification of Sacubitril Impurity-11 is essential for routine quality control. contractpharma.com

Qualification: Based on the levels at which it is present, it may be necessary to conduct studies to assess the biological safety of Sacubitril Impurity-11, in line with ICH guidelines. youtube.com

The following table provides a hypothetical representation of the type of data that would be generated during the research and characterization of Sacubitril Impurity-11.

| Parameter | Description |

| Impurity Name | Sacubitril Impurity-11 |

| Potential Source | Process-related or degradation |

| Analytical Technique | HPLC, LC-MS |

| Retention Time | To be determined |

| Relative Retention Time | To be determined |

| Structural Formula | To be elucidated |

| Molecular Weight | To be determined |

Further research, including the synthesis and characterization of a reference standard for Sacubitril Impurity-11, is necessary to fully understand its impact on the quality and safety of Sacubitril. theclinivex.com

Properties

IUPAC Name |

4-amino-2-methyl-5-(4-phenylphenyl)pentanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2.ClH/c1-13(18(20)21)11-17(19)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15;/h2-10,13,17H,11-12,19H2,1H3,(H,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSBMWIJMJQNKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Origin of Sacubutril Impurity 11

Elucidation of Sacubutril Impurity-11 Chemical Structure

The definitive chemical structure of Sacubitril (B1662468) Impurity-11 has been established as (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic acid hydrochloride. This identification is the result of a comprehensive analysis utilizing an array of sophisticated spectroscopic techniques.

The origin of this impurity is often associated with the synthesis of Sacubitril itself. It can arise from incomplete reactions or side reactions during the manufacturing process. For instance, it may be a precursor or a degradation product of Sacubitril or related intermediates.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application has been pivotal in confirming the identity of Sacubitril Impurity-11. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

One-dimensional NMR techniques, such as proton (¹H) and carbon-13 (¹³C) NMR, provide foundational information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of Sacubitril Impurity-11, specific signals would correspond to the protons of the biphenyl (B1667301) group, the aliphatic chain, and the methyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons of the biphenyl moiety would appear in the downfield region of the spectrum, while the protons of the methyl and methylene (B1212753) groups in the pentanoic acid backbone would resonate in the upfield region. The integration of these signals would confirm the number of protons in each specific environment, and the splitting patterns (multiplicity) would reveal the number of neighboring protons, thus helping to piece together the connectivity of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in Sacubitril Impurity-11 would give rise to a distinct signal. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). For example, the carbonyl carbon of the carboxylic acid would be observed at the downfield end of the spectrum, while the carbons of the biphenyl rings would appear in the aromatic region, and the aliphatic carbons of the pentanoic acid chain would be found in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for Sacubitril Impurity-11

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10-12 (broad s) | ~178 |

| Biphenyl H | 7.3-7.7 (m) | 127-141 |

| CH-2 | 2.5-2.7 (m) | ~40 |

| CH₃ at C-2 | 1.1-1.3 (d) | ~17 |

| CH₂-3 | 1.6-1.8 (m) | ~35 |

| CH-4 | 3.3-3.5 (m) | ~55 |

| CH₂-5 | 2.8-3.0 (m) | ~42 |

| Amino (NH₃⁺) | 8.0-8.5 (broad s) | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment reveals proton-proton couplings within the molecule. Cross-peaks in the COSY spectrum would establish the connectivity between adjacent protons in the aliphatic chain of Sacubitril Impurity-11, for example, between the proton at C-2 and the methylene protons at C-3, and between the proton at C-4 and the methylene protons at C-3 and C-5.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal. This technique is crucial for assigning the carbon signals based on the already assigned proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high accuracy allows for the determination of the elemental composition of the molecule. For Sacubitril Impurity-11 (as the free base, C₁₈H₂₁NO₂), the expected exact mass would be calculated and compared with the experimentally measured mass. A close match between the theoretical and experimental mass would provide strong evidence for the proposed molecular formula.

Interactive Data Table: HRMS Data for Sacubitril Impurity-11 (Free Base)

| Parameter | Value |

| Molecular Formula | C₁₈H₂₁NO₂ |

| Theoretical Exact Mass | 283.1572 |

| Measured Exact Mass | [Hypothetical: e.g., 283.1575] |

| Mass Error (ppm) | [Hypothetical: e.g., 1.1] |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound.

In the MS/MS analysis of Sacubitril Impurity-11, characteristic fragmentation pathways would be expected. For example, a common fragmentation would be the loss of the carboxylic acid group (as H₂O and CO). Another key fragmentation would involve the cleavage of the bond between C-4 and C-5, leading to the formation of a stable benzylic cation corresponding to the biphenylmethyl moiety. The analysis of these fragmentation pathways provides a detailed structural fingerprint of the molecule, further confirming the elucidated structure.

Infrared (IR) Spectroscopy for Functional Group Identification

While specific proprietary IR spectral data for Sacubitril Impurity-11 is not publicly available, its chemical structure allows for the prediction of characteristic absorption bands based on the functional groups present. As an amino acid, the IR spectrum of Sacubitril Impurity-11 is expected to exhibit distinct peaks corresponding to its amine and carboxylic acid moieties.

The presence of the carboxylic acid group would be indicated by a very broad O-H stretching band, typically observed in the wide range of 2500-3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. Additionally, a sharp and intense C=O (carbonyl) stretching vibration is expected around 1700-1730 cm⁻¹. The N-H stretching vibration of the primary amine group would likely appear in the region of 3200-3400 cm⁻¹ as a medium to weak band. Furthermore, C-H stretching vibrations from the alkyl and aromatic portions of the molecule would be observed around 2850-3000 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for Sacubitril Impurity-11

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (very broad) |

| Carbonyl | C=O Stretch | 1700-1730 (sharp, intense) |

| Primary Amine | N-H Stretch | 3200-3400 (medium to weak) |

| Alkyl/Aromatic | C-H Stretch | 2850-3000 |

Chiral Chromatography for Stereochemical Purity Assessment

The stereochemical configuration of Sacubitril and its impurities is crucial for its pharmacological activity. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of stereoisomers. Several methods have been developed for the stereoselective separation of Sacubitril and its related impurities, which are applicable to the assessment of Sacubitril Impurity-11.

One such method utilizes a Chiralcel OJ-H column (250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of n-hexane with 0.1% trifluoroacetic acid (TFA) as mobile phase A and a mixture of ethanol (B145695), isopropanol, and TFA (80:20:0.1, v/v/v) as mobile phase B. researchgate.netrsc.org Another developed method employs a Chiralcel OJ-RH column (150 mm × 4.6 mm, 5 μm) with a gradient elution program. nih.gov These methods are capable of separating the different stereoisomers, allowing for the determination of the stereochemical purity of Sacubitril Impurity-11. The separation is based on the differential interactions of the enantiomers with the chiral stationary phase of the column.

Investigation of Sacubitril Impurity-11 Formation Pathways

The emergence of Sacubitril Impurity-11 can be attributed to two primary sources: as a process-related impurity generated during the synthesis of Sacubitril and as a degradation product formed over time.

Process-Related Impurity Generation during Sacubitril Synthesis

Impurities can be introduced during the manufacturing process of an active pharmaceutical ingredient through various means, including side reactions and incomplete reactions of starting materials or intermediates.

The synthesis of Sacubitril involves multiple steps, and at certain stages, intermediates are formed that are structurally related to Impurity-11. A key intermediate in one of the synthetic routes is (2R,4S)-4-Amino-5-(biphenyl-4-yl)-2-methylpentanoic acid ethyl ester hydrochloride. chemicalbook.comgoogle.com This compound is the ethyl ester of Sacubitril Impurity-11. The formation of Impurity-11 as a process-related impurity is highly plausible through the hydrolysis of the ethyl ester group of this intermediate. This hydrolysis can occur during subsequent reaction steps or work-up procedures where aqueous acidic or basic conditions are employed.

The conditions under which the hydrolysis of the ethyl ester intermediate occurs can influence the yield of Sacubitril Impurity-11. The presence of water, along with acid or base catalysts, will facilitate this conversion. For instance, the use of thionyl chloride in ethanol to form the ethyl ester, if not driven to completion or if moisture is present, could lead to the presence of the unreacted carboxylic acid, which is Impurity-11. chemicalbook.com Similarly, during the final steps of Sacubitril synthesis, if purification methods are not adequately optimized, this impurity can be carried through to the final product.

Degradation-Related Impurity Formation of Sacubitril leading to Sacubitril Impurity-11

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products. Studies on Sacubitril have shown that it is susceptible to degradation under certain stress conditions.

Under acidic conditions (1 N HCl at 60°C for 2 hours), a degradation product with a mass-to-charge ratio (m/z) of 383.44 has been identified. nih.gov Under basic conditions (0.1 N NaOH at 40°C for 1 hour), degradation products with m/z 383.44 and m/z 265.35 have been observed. nih.gov Another study also reported the formation of two major degradation products under basic hydrolysis with molecular masses of m/z 383 and 265. rasayanjournal.co.in The structure of the m/z 265 product was elucidated as (3S)-5-([1,1'-biphenyl]-4-ylmethyl)-3-methyl pyrrolidin-2-one, which is a cyclic lactam. rasayanjournal.co.in

The molecular weight of the free base of Sacubitril Impurity-11 is 283.37 g/mol . While the identified degradation product with m/z 265.35 does not directly correspond to Impurity-11, its formation indicates a pathway of degradation involving the core structure of Sacubitril. It is plausible that different degradation pathways could lead to the formation of the amino acid structure of Impurity-11, although direct evidence from the reviewed degradation studies is not conclusive. The degradation of Sacubitril to its active metabolite, Sacubitrilat (desethyl-sacubitril), involves the hydrolysis of the ethyl ester, a reaction that, if followed by cleavage of the amide bond, could potentially lead to the formation of Impurity-11. veeprho.com

Hydrolytic Degradation Mechanisms (Acidic, Basic, Neutral Conditions)

Sacubitril demonstrates significant lability under hydrolytic conditions, degrading in acidic, basic, and neutral environments. amazonaws.comscitcentral.comjapsonline.comjapsonline.com Forced degradation studies confirm that the ester and amide linkages in Sacubitril are susceptible to hydrolysis. While many studies focus on initial degradation products, the formation of Sacubitril Impurity-11 is the result of extensive hydrolysis where both the ethyl ester and the amide bond are cleaved.

Under acidic conditions (e.g., 0.5 N to 2N HCl at elevated temperatures), Sacubitril undergoes significant degradation. amazonaws.comscitcentral.comneuroquantology.comresearchgate.net The primary initial degradation product often identified is Sacubitrilat, which results from the hydrolysis of the ethyl ester to a carboxylic acid. nih.gov More forceful acidic conditions can lead to the subsequent hydrolysis of the amide bond of the succinyl group, yielding Sacubitril Impurity-11. One study noted 32.33% degradation of Sacubitril in acidic conditions. scitcentral.com

Basic hydrolysis (e.g., 0.1 N to 2N NaOH) also leads to pronounced degradation of Sacubitril, often more extensive than in acidic media. amazonaws.comrasayanjournal.co.in Studies have reported degradation levels as high as 36.71% under alkaline stress. scitcentral.com This pathway readily cleaves the ethyl ester bond and can also break the amide linkage, leading to the formation of various degradants. nih.govrasayanjournal.co.in While cyclized impurities are sometimes reported under basic conditions, the fundamental hydrolytic cleavage pathway can lead to Sacubitril Impurity-11. rasayanjournal.co.in

Neutral hydrolysis, conducted by exposing the drug substance to water at elevated temperatures, also results in degradation, confirming the molecule's inherent susceptibility to hydrolysis even without pH extremes. japsonline.comjapsonline.com

Summary of Hydrolytic Degradation Studies on Sacubitril

| Stress Condition | Reagent/Parameters | Observation | Reported Degradants | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | 2N HCl at 75°C for 1 h | Significant degradation (32.33%) | SAC D-2, SAC D-3 | amazonaws.comscitcentral.com |

| Acid Hydrolysis | 1 N HCl at 60°C for 30 min | Degradation observed | DIA-SAC, Cyc-SAC | japsonline.comjapsonline.com |

| Acid Hydrolysis | 0.5 N HCl | Degradation observed | Not specified | neuroquantology.comresearchgate.net |

| Base Hydrolysis | 2N NaOH at 75°C for 1 h | Significant degradation (36.71%) | SAC D-2, SAC D-3 | amazonaws.comscitcentral.com |

| Base Hydrolysis | 0.5 N NaOH at Room Temp for 10 min | Degradation observed | DIA-SAC, Cyc-SAC | japsonline.comjapsonline.com |

| Base Hydrolysis | Stress condition applied | Extensive degradation, more than acid | SAC D-1, SAC D-2 | rasayanjournal.co.in |

| Neutral Hydrolysis | Water at 60°C for 3 days | Degradation observed | DIA-SAC, Cyc-SAC | japsonline.comjapsonline.com |

Oxidative Degradation Pathways

Sacubitril is susceptible to degradation under oxidative stress. amazonaws.comjapsonline.comjapsonline.com Studies using hydrogen peroxide (H2O2) have shown that Sacubitril degrades, although generally to a lesser extent than observed with hydrolysis. scitcentral.comresearchgate.net For instance, one study reported approximately 2.98% degradation when subjected to 15% H2O2. amazonaws.comscitcentral.com The degradation products formed under oxidative conditions have been identified as impurities like DIA-SAC and Cyc-SAC, which are also common to hydrolytic pathways. japsonline.com The formation of Sacubitril Impurity-11 is not reported as a primary or significant product of oxidative degradation pathways in the reviewed literature.

Summary of Oxidative Degradation Studies on Sacubitril

| Stress Condition | Reagent/Parameters | Observation | Reported Degradants | Reference |

|---|---|---|---|---|

| Oxidation | 15% H2O2 at Room Temp for 5 h | Slight degradation (2.98%) | SAC D-2, SAC D-3 | amazonaws.comscitcentral.com |

| Oxidation | 15% H2O2 at 60°C for 30 min | Degradation observed | DIA-SAC, Cyc-SAC, two unknown degradants | japsonline.comjapsonline.com |

| Oxidation | 5% v/v H2O2 | Degradation observed | Not specified | researchgate.net |

Photolytic Degradation Pathways

Multiple independent studies have concluded that Sacubitril is stable under photolytic stress conditions. amazonaws.comscitcentral.comjapsonline.comjapsonline.com When exposed to standard ICH-compliant light sources (e.g., 1.2 million lux hours and 200 W*hour/m² UV radiation), no significant degradation of the drug substance is observed. japsonline.comjapsonline.com Therefore, the formation of Sacubitril Impurity-11 via photolytic degradation is not an expected pathway.

Summary of Photolytic Degradation Studies on Sacubitril

| Stress Condition | Parameters | Observation | Reference |

|---|---|---|---|

| Photolysis | ICH Guidelines | Stable, no significant degradation | amazonaws.comscitcentral.comrasayanjournal.co.in |

| Photolysis | 1.2 million lux hours & 200 Wh/m² UV | Stable, no additional peaks observed | japsonline.comjapsonline.com |

Thermal Degradation Pathways

Sacubitril has been found to be a thermally stable compound under conditions typically used for forced degradation studies. amazonaws.comscitcentral.comjapsonline.comjapsonline.com Exposure to dry heat, for example at 80°C for five days, did not result in any significant formation of degradation products. japsonline.comjapsonline.com This indicates that thermal stress is not a contributing factor to the formation of Sacubitril Impurity-11.

Summary of Thermal Degradation Studies on Sacubitril

| Stress Condition | Parameters | Observation | Reference |

|---|---|---|---|

| Thermal | ICH Guidelines | Stable, no significant degradation | amazonaws.comscitcentral.comrasayanjournal.co.in |

| Thermal | 80°C for 5 days | Stable, no additional peaks observed | japsonline.comjapsonline.com |

Analytical Methodologies for Detection, Quantification, and Impurity Profiling of Sacubutril Impurity 11

Development of Stability-Indicating Chromatographic Methods for Sacubutril Impurity-11

Stability-indicating methods are paramount as they can distinguish the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. The development of such methods for Sacubitril (B1662468) and its impurities involves subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, heat, and light to ensure the analytical method can effectively separate all resultant compounds. nih.govnih.govneuroquantology.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as the primary technique for the analysis of Sacubutril and its impurities. slideshare.netresearchgate.netscispace.com Method development focuses on optimizing separation by systematically adjusting various parameters to achieve high resolution, sensitivity, and accuracy. researchgate.net

The choice of the stationary phase is a critical first step in HPLC method development. For Sacubitril and its impurities, reversed-phase columns are predominantly used.

C18 (Octadecylsilane): This is the most common choice due to its hydrophobicity, which provides excellent retention and separation for a wide range of compounds. Several validated methods utilize C18 columns, such as the Waters X Bridge C18 (250 mm x 4.6 mm, 5 µm) and Phenomenex Gemini-NX C18 (150 x 4.6 mm, 3 μm), demonstrating their suitability for resolving Sacubitril from its impurities. nih.govneuroquantology.comresearchgate.netresearchgate.netneuroquantology.com An Inertsil ODS C18 column (250 x 4.6 mm, 5µ) has also been successfully employed. researchgate.net

C8 (Octylsilane): C8 columns, being less hydrophobic than C18, can offer different selectivity and faster elution times. An Acquity Zorbax SB-C8 column (150 mm x 4.6 mm, 5 μm) and an Accucore XL C8 (100 × 4.6 mm; 3 μm) have been used effectively in stability-indicating methods for Sacubitril, indicating their utility in impurity profiling. japsonline.comscitcentral.comamazonaws.com

Chiral Columns: To separate stereoisomers, specialized chiral columns are necessary. A Chiralcel OJ-RH column (150 × 4.6 mm, 5 μm) has been successfully used to separate Sacubitril, Valsartan, and their five stereoisomeric impurities, showcasing the method's ability to handle complex chiral separations. nih.gov Another method employed a Chiralcel OJ-H column (250 mm × 4.6 mm, 5 μm) for separating stereoisomers. rsc.org

Table 1: HPLC Column Chemistries for Sacubitril Impurity Analysis

| Column Chemistry | Example Column | Dimensions | Application Note | Reference |

|---|---|---|---|---|

| C18 | Waters X Bridge C18 | 250 mm x 4.6 mm, 5 µm | Separation of Sacubitril impurities in a microsphere dosage form. | neuroquantology.comresearchgate.netneuroquantology.com |

| C18 | Phenomenex Gemini-NX C18 | 150 mm x 4.6 mm, 3 µm | Determination of impurities in tablet dosage forms. | nih.govresearchgate.net |

| C8 | Acquity Zorbax SB- C8 | 150 mm x 4.6 mm, 5 µm | Separation of Sacubitril and its degradation products. | scitcentral.comamazonaws.com |

| C8 | Accucore XL C8 | 100 × 4.6 mm, 3 μm | UHPLC method for simultaneous estimation of Sacubitril/Valsartan and seven related impurities. | japsonline.comjapsonline.com |

| Cellulose-based Chiral | Chiralcel OJ-RH | 150 × 4.6 mm, 5 μm | Separation of enantiomers and diastereomers. | nih.gov |

The mobile phase composition is meticulously optimized to achieve the desired separation. This involves adjusting the organic solvent, aqueous buffer, pH, and the gradient elution program.

Aqueous Phase: Buffers are essential for controlling the pH and ensuring consistent ionization of the analytes, which leads to reproducible retention times and peak shapes. Commonly used buffers include potassium di-hydrogen phosphate (B84403), ammonium (B1175870) acetate, and disodium (B8443419) hydrogen phosphate. neuroquantology.comresearchgate.netscispace.comresearchgate.netneuroquantology.comscitcentral.comamazonaws.com The pH is often adjusted to an acidic range (e.g., pH 3.0 or 4.0) using acids like orthophosphoric acid or trifluoroacetic acid (TFA). nih.govscispace.comscitcentral.comamazonaws.com

Organic Phase: Acetonitrile is a widely used organic modifier due to its low viscosity and UV transparency. neuroquantology.comresearchgate.netresearchgate.netresearchgate.netneuroquantology.comscitcentral.comamazonaws.com Methanol is also used, sometimes in combination with acetonitrile, to fine-tune the selectivity of the separation. nih.govresearchgate.netscispace.com

Gradient Elution: For complex samples containing multiple impurities with different polarities, a gradient elution program is typically necessary. This involves changing the proportion of the organic solvent in the mobile phase over time. nih.govnih.govneuroquantology.comresearchgate.netneuroquantology.comjapsonline.com For instance, a method for separating five impurities utilized a gradient program starting with 25% of mobile phase B (acetonitrile/methanol with TFA) and increasing to 45% before returning to the initial conditions. nih.gov Another UHPLC method used a gradient from 25% to 80% of mobile phase B to separate seven impurities. japsonline.com

Table 2: Examples of Mobile Phase Compositions for Sacubitril Impurity Analysis

| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | Mode | Reference |

|---|---|---|---|

| 10 mM Disodium Hydrogen Phosphate Buffer | Acetonitrile | Gradient | neuroquantology.comresearchgate.netneuroquantology.com |

| 0.1% TFA in Milli-Q water | Acetonitrile and Methanol (950:50 v/v) with 0.1% TFA | Gradient | nih.gov |

| 0.02 M Ammonium Acetate (pH 3.0) | Acetonitrile | Isocratic (55:45, v/v) | scitcentral.comamazonaws.com |

| Buffer (pH 2.7), Acetonitrile, Methanol (25:60:15 v/v/v) | N/A (Isocratic) | Isocratic | researchgate.net |

| Potassium phosphate buffer (pH 3.0) | Methanol | Isocratic (50:50) | scispace.com |

Fine-tuning chromatographic parameters is crucial for optimizing the separation efficiency, analysis time, and sensitivity.

Flow Rate: The flow rate affects both the analysis time and the separation resolution. Typical flow rates for conventional HPLC methods for Sacubitril impurity analysis are around 0.8 to 1.5 mL/min. nih.govnih.govresearchgate.netajpsonline.com UHPLC methods may use lower flow rates, such as 0.6 mL/min, to accommodate smaller particle size columns. japsonline.comjapsonline.com

Column Temperature: The column temperature is controlled to ensure reproducible retention times and can also influence the selectivity of the separation. Temperatures are often maintained between 30°C and 45°C. nih.govnih.govjapsonline.comjapsonline.com For instance, a method using a Chiralcel OJ-RH column was operated at 45°C to aid in the separation of stereoisomers. nih.gov

Injection Volume: The injection volume is chosen to balance sensitivity and peak shape, with typical volumes being in the range of 2 to 20 µL. scispace.comjapsonline.comjapsonline.comresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) Applications for Enhanced Resolution and Speed

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher pressures to provide significant advantages over traditional HPLC. For the analysis of Sacubitril and its impurities, UHPLC offers faster analysis times and improved resolution. japsonline.comjapsonline.com A stability-indicating UHPLC method was developed to separate Sacubitril/Valsartan from seven related impurities and degradation products with a total run time of just 21 minutes. japsonline.com This method, using an Accucore XL C8 column and a gradient elution, demonstrates the efficiency of UHPLC in complex impurity profiling. japsonline.comjapsonline.com

Hyphenated Techniques for Comprehensive Profiling of this compound

To gain a comprehensive understanding of impurities, especially those that are novel or present at very low levels, hyphenated techniques are employed. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for this purpose.

LC-MS combines the separation capabilities of HPLC or UHPLC with the mass-analyzing capabilities of a mass spectrometer. This allows for the determination of the molecular weight of impurities, which is a critical step in their identification and structural elucidation. nih.govscitcentral.comamazonaws.com In studies on Sacubitril, LC-MS has been used to confirm the identity of degradation products formed under stress conditions. nih.gov For example, under acidic degradation, an impurity with m/z 383.44 was identified, and under basic degradation, impurities with m/z 383.44 and m/z 265.35 were found. nih.govresearchgate.net More advanced techniques like LC-QTOF-MS/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) and NMR spectroscopy have been used for the unambiguous characterization and structure elucidation of major degradation products. scitcentral.comamazonaws.com

Validation of Analytical Methods for this compound (ICH Q2(R1) Compliant)

Precision Assessment (Repeatability and Intermediate Precision)

Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Repeatability (Intra-day precision) is determined by analyzing multiple preparations of the sample on the same day, by the same analyst, and on the same instrument.

Intermediate precision (Inter-day precision) assesses the effect of random events by varying factors such as the day of analysis, the analyst, and the equipment. nih.gov

The precision is expressed as the relative standard deviation (%RSD) of the results. For impurity analysis, the acceptance criteria for %RSD are typically less than 10% or 15%, depending on the concentration level. nih.gov

Table 2: Representative Precision Data for a Sacubitril Impurity (Note: Illustrative data based on typical validation results for related substances.)

| Precision Type | Parameter | Result (%RSD) | Acceptance Criteria |

| Repeatability | %RSD for 6 preparations | < 5.0% | ≤ 10.0% |

| Intermediate Precision | %RSD across different days/analysts | < 5.0% | ≤ 10.0% |

Accuracy and Recovery Studies for Quantification

Accuracy demonstrates the closeness of the test results to the true value. For impurity quantification, it is typically determined by spiking the drug product with a known amount of the impurity at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). japsonline.com The percentage of the added impurity that is measured by the method (% recovery) is then calculated. For sacubitril impurities, recovery is generally expected to be within 80% to 120% at the LOQ and 90% to 110% at higher concentrations. japsonline.comnih.gov

Table 3: Representative Accuracy (Recovery) Data for a Sacubitril Impurity (Note: Illustrative data based on typical validation results for related substances.)

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Acceptance Criteria |

| LOQ | 0.15 | 0.14 | 93.3% | 80.0 - 120.0% |

| 100% | 1.50 | 1.53 | 102.0% | 90.0 - 110.0% |

| 150% | 2.25 | 2.21 | 98.2% | 90.0 - 110.0% |

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are crucial parameters in the validation of analytical methods, establishing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For Sacubitril Impurity-11, these values are determined using various chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).

In a stability-indicating HPLC method developed for the separation of Sacubitril, Valsartan, and five of their impurities, the LOD and LOQ for the group of impurities were reported to be in the range of 0.030-0.048 μg/mL and 0.100-0.160 μg/mL, respectively. While this study provides a valuable range, specific values for individual impurities are often established during the validation of methods for routine quality control. Another study employing a Quality by Design (QbD) approach reported the LOQ for all impurities to be at a level of 0.05% with respect to a sample concentration of 0.8 mg/mL of Sacubitril. researchgate.net

Table 1: Reported LOD and LOQ for Sacubitril Impurities

| Parameter | Reported Value | Method | Reference |

| LOD | 0.030-0.048 μg/mL | HPLC | |

| LOQ | 0.100-0.160 μg/mL | HPLC | |

| LOQ | 0.05% of 0.8 mg/mL Sacubitril | HPLC (QbD) | researchgate.net |

Note: The values from the HPLC method represent a range for a group of five impurities, including Impurity-11 (also known as Impurity 5).

Robustness Evaluation Against Method Parameter Variations

The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the analysis of Sacubitril Impurity-11, robustness is typically evaluated by intentionally altering critical parameters of the chromatographic method and observing the effect on the results.

A study utilizing a QbD approach to develop a stability-indicating HPLC method for Sacubitril and its impurities conducted a thorough robustness evaluation. The study assessed the impact of variations in flow rate, column temperature, and mobile phase composition. The results of these evaluations are crucial for defining the Method Operable Design Region (MODR), which outlines the experimental conditions within which the method is known to be robust. researchgate.net

Another reversed-phase HPLC method was validated for its robustness by varying parameters such as the flow rate (±0.2 mL/min), the pH of the mobile phase buffer (±0.2 units), and the column oven temperature (±5 °C). The system suitability parameters, including theoretical plates, tailing factor, and resolution between adjacent peaks, were monitored under these varied conditions to ensure they remained within the predefined acceptance criteria.

Table 2: Typical Parameters Investigated for Robustness of Sacubitril Impurity-11 Analysis

| Parameter | Typical Variation |

| Flow Rate | ± 0.1 to 0.2 mL/min |

| Column Temperature | ± 5 °C |

| Mobile Phase pH | ± 0.2 units |

| Mobile Phase Composition | ± 2% organic component |

System Suitability Testing and Solution Stability Considerations

System suitability testing (SST) is an integral part of any analytical procedure. It is performed prior to the analysis of any samples to ensure that the chromatographic system is performing adequately. For the analysis of this compound, SST typically involves injecting a standard solution and evaluating parameters such as peak area reproducibility, theoretical plates, tailing factor, and resolution between the impurity peak and the main Sacubitril peak.

The stability of both the standard and sample solutions is also a critical factor to be assessed during method validation. This ensures that the results obtained are accurate and not influenced by the degradation of the analyte in the prepared solutions over time. For Sacubitril and its impurities, solution stability is generally evaluated at room temperature and under refrigerated conditions (2-8 °C) over a specified period, often up to 48 hours. The results are typically considered acceptable if the change in concentration is within a predefined limit, commonly ±2.0%.

Impurity Profiling Strategies for Sacubitril and its Impurity-11

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. This is a critical activity throughout the drug development process and into commercial production.

Identification and Quantification of Sacubitril Impurity-11 in Bulk Drug Substance

The identification of Sacubitril Impurity-11 in the bulk drug substance is typically achieved using a combination of chromatographic and spectroscopic techniques. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for the structural elucidation of impurities. A Certificate of Analysis for a reference standard of Sacubitril Impurity 5 (Impurity-11) confirms its structure using ¹H-NMR and Mass Spectrometry. cleanchemlab.com

Once identified, the quantification of this impurity is routinely performed using a validated stability-indicating HPLC or UPLC method with UV detection. A reference standard of Sacubitril Impurity-11 is used to prepare a calibration curve, against which the concentration of the impurity in the bulk drug sample is determined. The chromatographic purity of the reference standard itself is a key parameter, with typical values being greater than 90%. cleanchemlab.com

Trace Level Analysis and Impurity Thresholds

The ability to detect and quantify impurities at trace levels is essential, as regulatory guidelines set strict limits on the acceptable levels of impurities in pharmaceutical products. The reporting, identification, and qualification thresholds for impurities are defined by the International Council for Harmonisation (ICH) guidelines. For an API with a maximum daily dose of up to 2 g, the identification threshold is typically 0.10% and the reporting threshold is 0.05%.

Analytical methods must therefore be sensitive enough to accurately quantify impurities at or below these thresholds. The LOD and LOQ values discussed in section 3.2.5 are critical in demonstrating this capability.

Application of Quality by Design (QbD) Principles in Analytical Method Development for Impurity-11

The application of Quality by Design (QbD) principles to analytical method development, often referred to as Analytical QbD (AQbD), is a systematic approach that begins with predefined objectives and emphasizes method understanding and control based on sound science and quality risk management. researchgate.net

In the context of Sacubitril Impurity-11 analysis, a QbD approach involves:

Defining the Analytical Target Profile (ATP): This defines the requirements of the analytical method, such as the need to accurately quantify Impurity-11 at the reporting threshold.

Risk Assessment: Identifying critical method parameters (CMPs) that could potentially impact the method's performance. For an HPLC method, these could include the type of stationary phase, mobile phase composition, pH, flow rate, and column temperature. In one study, the separation between impurity-4/impurity-5 (Impurity-11) and another compound was identified as a critical peak pair. researchgate.net

Design of Experiments (DoE): Systematically varying the CMPs to understand their individual and interactive effects on the critical quality attributes (CQAs) of the method, such as resolution and peak shape.

Method Operable Design Region (MODR): Establishing a multidimensional space of experimental conditions within which the method is proven to be robust and reliable. researchgate.net

By employing a QbD approach, a more robust and reliable analytical method for the control of Sacubitril Impurity-11 can be developed, leading to greater confidence in the quality of the final drug product.

Stability Studies and Degradation Kinetics Relevant to Sacubutril Impurity 11

Forced Degradation Studies of Sacubitril (B1662468) and Sacubutril Impurity-11

Forced degradation, or stress testing, is a crucial component of drug development that helps in understanding the degradation pathways and validating the stability-indicating nature of analytical methods. In the context of Sacubitril, forced degradation studies have been conducted under various conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to intentionally degrade the molecule. researchgate.netchemicalbook.com These studies are instrumental in identifying potential degradation products that could form under storage or handling conditions.

Research indicates that Sacubitril is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions, while it shows relative stability under thermal and photolytic stress. chemicalbook.com For instance, significant degradation has been observed when Sacubutril is exposed to acidic conditions (e.g., 0.5 N HCl) and basic conditions (e.g., 0.5 N NaOH). chemicalbook.com Similarly, exposure to oxidative agents like hydrogen peroxide also leads to the formation of degradation products. chemicalbook.com

The primary goal of these studies is to generate a degradation profile that is representative of what might occur during the shelf life of the drug product. This allows for the development of robust analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its impurities and degradation products.

To perform a kinetic study on the formation of Impurity-11, a typical approach would involve subjecting Sacubitril to specific stress conditions (e.g., a defined pH, temperature, and oxidant concentration) and monitoring the concentration of both Sacubitril and Impurity-11 over time using a validated stability-indicating HPLC method. The rate of formation of Impurity-11 could then be determined by plotting its concentration against time and fitting the data to an appropriate kinetic model.

The following table outlines a hypothetical experimental design for a kinetic study of this compound formation.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stress Condition | Acid Hydrolysis | Base Hydrolysis | Oxidative Stress |

| Reagent | 0.1 N HCl | 0.1 N NaOH | 3% H₂O₂ |

| Temperature | 60°C | 40°C | Room Temperature |

| Time Points (hours) | 0, 1, 2, 4, 8, 12, 24 | 0, 0.5, 1, 2, 4, 6 | 0, 2, 4, 8, 12, 24 |

| Analysis | HPLC-UV | HPLC-UV | HPLC-UV |

This table represents a hypothetical design for a kinetic study and is for illustrative purposes only.

The formation and levels of Sacubitril Impurity-11 are expected to be significantly influenced by pH, temperature, and the presence of an oxidative environment. Based on the general degradation behavior of Sacubitril, it can be inferred that:

pH: Sacubitril undergoes hydrolysis in both acidic and basic conditions. The ester and amide bonds in the Sacubitril molecule are susceptible to hydrolysis. The formation of Impurity-11, which involves the cleavage of both the ethyl ester and the succinoyl amide groups, would likely be accelerated at both low and high pH values.

Temperature: Elevated temperatures generally increase the rate of chemical reactions, including degradation. Therefore, higher temperatures are expected to accelerate the formation of Impurity-11 during hydrolytic and oxidative degradation.

Oxidative Environment: Sacubitril has been shown to degrade under oxidative stress. chemicalbook.com While the primary sites of oxidation on the Sacubitril molecule are not explicitly defined in the available literature in relation to Impurity-11, an oxidative environment could potentially contribute to its formation, either directly or through the degradation of other intermediates.

The table below summarizes the expected impact of these factors on the formation of Sacubitril Impurity-11.

| Stress Factor | Expected Influence on Impurity-11 Formation |

| Low pH (Acidic) | Increased formation due to hydrolysis of ester and amide bonds. |

| High pH (Basic) | Increased formation due to hydrolysis of ester and amide bonds. |

| Elevated Temperature | Accelerated formation rate. |

| Oxidative Stress | Potential for increased formation. |

Degradation Pathway Mapping for this compound

The formation of Sacubitril Impurity-11, (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, from Sacubitril involves the hydrolysis of two key functional groups: the ethyl ester and the succinoyl amide.

The degradation pathway can be conceptualized as a two-step process:

Hydrolysis of the Ethyl Ester: The ethyl ester group in Sacubitril is hydrolyzed to a carboxylic acid, forming the active metabolite Sacubitrilat ((2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-(3-carboxypropanamido)-2-methylpentanoic acid). pharmacalculation.com This is a known metabolic pathway that also occurs under in-vitro hydrolytic conditions.

Hydrolysis of the Amide Bond: The amide bond linking the succinic acid moiety to the amino group is then hydrolyzed. This cleavage results in the formation of Sacubitril Impurity-11 and succinic acid as a byproduct.

Studies have identified degradation products with mass-to-charge ratios (m/z) that correspond to intermediates and products in this proposed pathway. For example, a degradation product with an m/z of 383.44, corresponding to Sacubitrilat, has been observed under acidic and basic stress conditions. mournetrainingservices.comrasayanjournal.co.in Another degradation product with an m/z of 265.15 has been identified under basic hydrolysis, which could potentially be a related compound. rasayanjournal.co.in While a direct identification of a product with the exact mass of Impurity-11 (free base m/z ≈ 283.37) is not explicitly stated in all public literature, its formation is a logical consequence of the hydrolysis of Sacubitrilat.

Advanced Research Perspectives and Future Directions in Sacubutril Impurity 11 Research

Computational Chemistry Approaches for Predicting Impurity-11 Formation

The proactive identification of potential impurities in a synthetic process is a cornerstone of modern pharmaceutical development. Computational chemistry offers a powerful toolkit to predict the formation of impurities like Sacubitril (B1662468) Impurity-11, thereby guiding process optimization to minimize their occurrence.

In silico methods can be employed to model the reaction pathways leading to the formation of Sacubitril Impurity-11. By understanding the thermodynamics and kinetics of potential side reactions, researchers can identify the critical process parameters that favor the formation of this impurity. Techniques such as Density Functional Theory (DFT) can be used to calculate the energy barriers for various reaction pathways, providing insights into the likelihood of their occurrence under different conditions.

Furthermore, computational approaches can aid in understanding the stability of Sacubitril and its intermediates. By identifying potential degradation pathways that could lead to the formation of Impurity-11, mitigation strategies can be developed. This predictive capability allows for a more targeted and efficient approach to process development, reducing the need for extensive and time-consuming experimental studies.

Table 1: Potential Computational Approaches for Impurity-11 Prediction

| Computational Technique | Application in Impurity-11 Research | Potential Outcome |

| Density Functional Theory (DFT) | Calculation of reaction energies and transition states for potential side reactions. | Identification of the most probable formation pathways of Impurity-11. |

| Molecular Dynamics (MD) Simulations | Simulation of the behavior of reactants and intermediates in the reaction mixture. | Understanding the influence of solvent and temperature on impurity formation. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic or catalytic steps that may contribute to impurity formation. | Insights into the role of catalysts in the generation of Impurity-11. |

The integration of these computational tools into the development lifecycle of Sacubitril can lead to a more robust and well-understood manufacturing process, ultimately ensuring a higher purity of the final active pharmaceutical ingredient (API).

Novel Separation Technologies for Complex Impurity Mixtures containing Sacubitril Impurity-11

The effective separation and quantification of impurities are critical for the quality control of any pharmaceutical product. Sacubitril and its impurities, including Impurity-11, often exist as a complex mixture of structurally similar compounds and stereoisomers, posing significant analytical challenges. rsc.org Traditional chromatographic techniques may not always provide the necessary resolution to separate these closely related substances. researchgate.net

Recent advancements in chromatography offer promising solutions for tackling these complex separations. Ultra-High-Performance Liquid Chromatography (UHPLC) stands out as a significant improvement over conventional HPLC, offering faster and more efficient separations with higher resolution. ijpsjournal.com The use of sub-2 µm particle columns in UHPLC systems allows for enhanced separation of closely eluting peaks, which is particularly beneficial for resolving Sacubitril Impurity-11 from the main API and other related substances. ijpsjournal.combiomedres.us

Another promising avenue is the exploration of advanced stationary phases. Chiral chromatography, for instance, is essential for the separation of stereoisomeric impurities of Sacubitril. rsc.org The development of novel chiral stationary phases (CSPs) with improved selectivity can further enhance the resolution of these challenging separations. Additionally, mixed-mode chromatography, which utilizes a combination of retention mechanisms (e.g., reversed-phase and ion-exchange), can offer unique selectivity for complex impurity profiles. biopharminternational.com

Supercritical Fluid Chromatography (SFC) is also emerging as a powerful and "greener" alternative to liquid chromatography for the separation of pharmaceutical impurities. ijpsjournal.com SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages such as lower viscosity and higher diffusivity, leading to faster and more efficient separations.

Table 2: Advanced Separation Technologies for Sacubitril Impurity-11

| Technology | Principle | Advantage for Impurity-11 Separation |

| Ultra-High-Performance Liquid Chromatography (UHPLC) | Utilizes columns with sub-2 µm particles and higher pressures. | Increased resolution, speed, and sensitivity for complex mixtures. ijpsjournal.combiomedres.us |

| Advanced Chiral Stationary Phases | Enantioselective interactions between the analyte and the chiral selector. | Improved separation of stereoisomeric impurities. rsc.org |

| Mixed-Mode Chromatography | Combines multiple retention mechanisms on a single stationary phase. | Enhanced selectivity for structurally similar compounds. biopharminternational.com |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Fast, efficient, and environmentally friendly separations. ijpsjournal.com |

The application of these novel separation technologies will be instrumental in developing robust and reliable analytical methods for the accurate quantification of Sacubitril Impurity-11, ensuring the quality and safety of the final drug product.

Integration of Process Analytical Technology (PAT) for Real-Time Impurity-11 Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. longdom.org The integration of PAT for the real-time monitoring of Sacubitril Impurity-11 can revolutionize the manufacturing process by enabling proactive control and minimizing batch-to-batch variability.

Spectroscopic techniques are at the forefront of PAT applications. In-line or on-line probes, such as Near-Infrared (NIR) and Raman spectroscopy, can be integrated directly into the reaction vessel or process stream to provide continuous data on the chemical composition of the reaction mixture. longdom.orgsigmaaldrich.com By developing chemometric models that correlate the spectral data with the concentration of Impurity-11, it is possible to monitor its formation in real-time. researchgate.net This allows for immediate adjustments to process parameters, such as temperature or reagent addition rate, to steer the reaction away from the impurity-forming pathway.

Case studies in the pharmaceutical industry have demonstrated the successful application of PAT for monitoring and controlling critical process impurities. acs.orgyoutube.com For instance, in-situ Fourier Transform Infrared (FTIR) spectroscopy has been used to monitor the formation of impurities in real-time, leading to a better understanding of the reaction kinetics and the identification of critical process parameters. youtube.comamericanpharmaceuticalreview.com

The implementation of PAT for Impurity-11 monitoring would not only enhance process understanding and control but also facilitate the move towards continuous manufacturing and Real-Time Release Testing (RTRT). nih.govamericanpharmaceuticalreview.com

Table 3: Potential PAT Tools for Real-Time Impurity-11 Monitoring

| PAT Tool | Measurement Principle | Application for Impurity-11 |

| Near-Infrared (NIR) Spectroscopy | Vibrational spectroscopy based on molecular overtone and combination bands. | On-line or in-line monitoring of the concentration of Impurity-11 in the reaction mixture. |

| Raman Spectroscopy | Vibrational spectroscopy based on the inelastic scattering of monochromatic light. | Real-time monitoring of changes in molecular structure, indicating the formation of Impurity-11. |

| In-situ FTIR Spectroscopy | Vibrational spectroscopy based on the absorption of infrared radiation. | Tracking the kinetics of Impurity-11 formation and identifying reaction endpoints. americanpharmaceuticalreview.com |

| On-line HPLC/UHPLC | Automated sampling and analysis of the reaction mixture. | Providing periodic, quantitative data on the level of Impurity-11 during the process. |

The adoption of PAT for real-time monitoring of Sacubitril Impurity-11 represents a significant step towards a more efficient, controlled, and data-rich pharmaceutical manufacturing process.

Development of Certified Reference Materials for Sacubitril Impurity-11

The accuracy and reliability of any analytical measurement are fundamentally dependent on the quality of the reference materials used for calibration and validation. For the accurate quantification of Sacubitril Impurity-11, the availability of a Certified Reference Material (CRM) is essential. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. riccachemical.com

The development of a CRM for Sacubitril Impurity-11 would need to follow stringent international guidelines, such as ISO 17034, which outlines the general requirements for the competence of reference material producers. aroscientific.comansi.org The process involves several key stages:

Material Synthesis and Purification: The initial step is the synthesis of a high-purity batch of Sacubitril Impurity-11. This requires a well-controlled synthetic process and subsequent purification steps to minimize the presence of other related impurities.

Homogeneity and Stability Studies: The prepared material must be assessed for its homogeneity to ensure that each unit of the CRM has the same composition. lbma.org.uk Stability studies under various storage conditions are also crucial to establish the shelf-life of the CRM.

Characterization and Value Assignment: The purity of the candidate CRM is determined using a variety of orthogonal analytical techniques. This comprehensive characterization allows for the assignment of a certified purity value with a calculated uncertainty.

Certification and Documentation: The final step is the issuance of a certificate that details the certified value, its uncertainty, the methods used for characterization, and evidence of metrological traceability. riccachemical.com

The availability of a well-characterized CRM for Sacubitril Impurity-11 would be invaluable for pharmaceutical manufacturers and regulatory agencies. It would enable the validation of analytical methods, ensure the accuracy of routine quality control testing, and facilitate the comparison of results between different laboratories. synzeal.comtheclinivex.comlgcstandards.com

Q & A

Q. What analytical techniques are recommended for detecting and quantifying Sacubitril Impurity-11 in drug formulations?

To ensure accurate detection, high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is typically employed. Method validation should follow ICH Q2(R2) guidelines, including parameters like specificity, linearity, accuracy, precision, and limit of quantification (LOQ). For specificity, spiking drug substances with synthetically generated impurities and demonstrating separation from the main analyte is critical .

Q. How can synthesis pathways for Sacubitril be optimized to minimize the formation of Impurity-11?

Impurity-11 often arises during synthesis due to incomplete purification or side reactions. Researchers should conduct reaction kinetic studies to identify critical intermediates and optimize conditions (e.g., temperature, pH, catalysts). Process analytical technology (PAT) can monitor real-time impurity profiles. Post-synthesis purification steps, such as recrystallization or chromatography, should be validated using forced degradation studies .

Q. What regulatory guidelines govern the control of impurities like Sacubitril Impurity-11 in pharmaceuticals?

The ICH Q3A-Q3D series outlines thresholds for impurities based on toxicity and daily exposure. For genotoxic impurities, ICH M7 recommends a staged TTC (Threshold of Toxicological Concern) approach. Researchers must justify impurity limits using toxicological risk assessments and stability data from accelerated and long-term studies .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity quantification when using different chromatographic conditions?

Discrepancies may arise from mobile phase composition, column aging, or detector sensitivity. To address this:

Q. What experimental strategies are effective in elucidating the structural identity of unknown degradation products related to Impurity-11?

Combine spectroscopic methods:

Q. How should researchers design stability studies to predict the long-term behavior of Impurity-11 under varying storage conditions?

Follow ICH Q1A-Q1E guidelines:

Q. What statistical approaches are appropriate for analyzing batch-to-batch variability in Impurity-11 levels?

Q. How can in silico toxicology models be applied to assess the risk profile of Impurity-11?

Use computational tools like Derek Nexus or Toxtree to predict genotoxicity, carcinogenicity, and endocrine disruption. Validate predictions with in vitro assays (e.g., Ames test, micronucleus assay). Cross-reference results with structural analogs reported in databases like PubChem .

Methodological Best Practices

Q. How should researchers document analytical methods for Impurity-11 to ensure reproducibility?

Q. What strategies mitigate matrix interference when analyzing Impurity-11 in complex formulations?

- Sample cleanup : Solid-phase extraction (SPE) or protein precipitation.

- Matrix-matched calibration : Prepare standards in placebo formulations.

- Internal standardization : Use structurally similar analogs to correct for recovery variability .

Data Contradiction Analysis

Q. How should conflicting data on Impurity-11’s pharmacokinetic impact be addressed?

Q. What steps validate the biological relevance of Impurity-11 observed in vitro?

- Dose-response studies : Compare impurity concentrations in vitro with expected in vivo exposure.

- Biomarker analysis : Measure oxidative stress or inflammation markers in cell lines or animal models.

- Clinical correlation : Analyze patient samples from post-marketing surveillance for impurity-related adverse events .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.